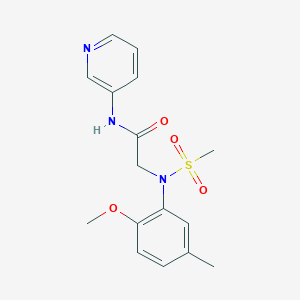
diphenylmethyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethyl 3-nitrobenzoate, also known as benzophenone-3, is an organic compound that is widely used as a UV filter in sunscreens, cosmetics, and other personal care products. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound is effective in absorbing UVB radiation and has been shown to prevent sunburn and skin damage caused by exposure to the sun.
Mechanism of Action
Diphenylmethyl 3-nitrobenzoate works by absorbing UVB radiation and converting it into less harmful energy. It does not absorb UVA radiation, which can penetrate deeper into the skin and cause more long-term damage. The mechanism of action of this compound is based on its chemical structure, which allows it to absorb UVB radiation at specific wavelengths.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the ability to penetrate the skin and enter the bloodstream. It has been detected in urine and breast milk samples, suggesting that it may have systemic effects on the body. Some studies have suggested that this compound may have hormone-disrupting effects and contribute to the development of cancer, although more research is needed to confirm these findings.
Advantages and Limitations for Lab Experiments
Diphenylmethyl 3-nitrobenzoate is a widely used UV filter in laboratory experiments and has several advantages, including its ability to absorb UVB radiation and its low toxicity. However, it also has several limitations, such as its insolubility in water and its potential to interfere with other assays and tests. Researchers should carefully consider the potential advantages and limitations of this compound when designing experiments and interpreting their results.
Future Directions
There are several areas of research that could be explored in the future to better understand the safety and efficacy of diphenylmethyl 3-nitrobenzoate. These include:
1. Further studies on the potential health effects of this compound, particularly its hormone-disrupting effects and its potential to contribute to the development of cancer.
2. Development of new UV filters that are more effective and safer than this compound.
3. Investigation of the environmental impact of this compound and other UV filters, including their potential to accumulate in the environment and affect aquatic life.
4. Development of new methods for testing the safety and efficacy of this compound and other UV filters, including in vitro and in vivo assays that better mimic human exposure.
Overall, this compound is a widely used UV filter that has both advantages and limitations for scientific research. While it has been shown to be effective in preventing sunburn and skin damage, there is ongoing debate about its safety and potential health effects. Further research is needed to better understand the risks and benefits of this compound and to develop new UV filters that are safer and more effective.
Synthesis Methods
Diphenylmethyl 3-nitrobenzoate is typically synthesized by the reaction of this compound with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated by recrystallization or chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Scientific Research Applications
Diphenylmethyl 3-nitrobenzoate has been extensively studied for its UV-absorbing properties and its potential health effects. It is commonly used in sunscreen formulations to prevent sunburn and reduce the risk of skin cancer. However, there is ongoing debate about the safety and efficacy of this compound, especially in light of recent studies that suggest it may have hormone-disrupting effects and contribute to the development of cancer.
Properties
IUPAC Name |
benzhydryl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(17-12-7-13-18(14-17)21(23)24)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIOLLMNBGYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

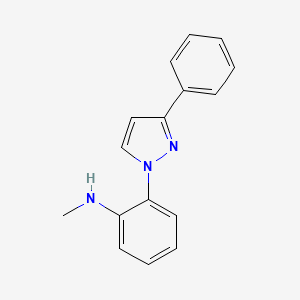

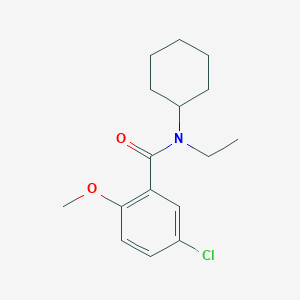
![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
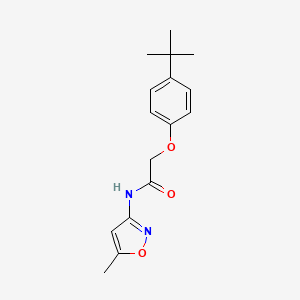
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
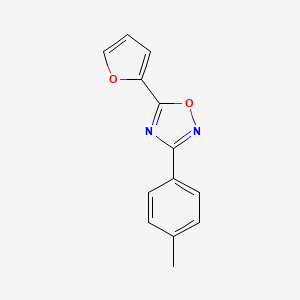
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
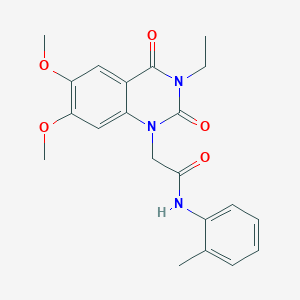
![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)
![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)
